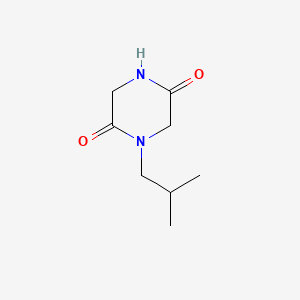![molecular formula C15H16O2 B579085 2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol CAS No. 18865-37-7](/img/structure/B579085.png)
2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol is a naturally occurring compound found in the heartwood of the Lapacho tree (Tabebuia avellanedae). It belongs to the class of naphthoquinones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol typically involves the reduction of lapachol, another naphthoquinone derivative. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the extraction of lapachol from the heartwood of the Lapacho tree, followed by its chemical reduction. The extraction process involves solvent extraction using organic solvents like ethanol or methanol. The extracted lapachol is then subjected to reduction using industrial-scale reducing agents and reactors to produce this compound.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to lapachol or other quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of dihydronaphthoquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Lapachol and other quinone derivatives.
Reduction: Dihydronaphthoquinones.
Substitution: Various substituted naphthoquinone derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other bioactive naphthoquinones.
Biology: Exhibits antimicrobial properties against a range of bacteria and fungi.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Used in the development of natural dyes and pigments due to its vibrant color.
作用機序
The mechanism of action of 2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol involves its interaction with cellular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
類似化合物との比較
2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol can be compared with other naphthoquinones such as lapachol, lawsone, and juglone. While all these compounds share a similar naphthoquinone structure, this compound is unique due to its specific reduction state and distinct biological activities. For instance:
Lapachol: Known for its anticancer and antimalarial properties.
Lawsone: Commonly used in henna for its dyeing properties and exhibits antimicrobial activity.
Juglone: Found in walnut trees and known for its herbicidal and antimicrobial properties.
This compound stands out due to its balanced profile of anti-inflammatory, antimicrobial, and anticancer activities, making it a versatile compound for various applications.
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]chromen-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2)8-7-10-9-13(16)11-5-3-4-6-12(11)14(10)17-15/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGGHLCYGVGWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)
![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)

![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)

![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)

![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)

![N-[5-[1,6-Dihydro-2-hydroxy-5-octanoylamino-6-oxo-pyridin-3-ylimino]-1,2,5,6-tetrahydro-2,6-dioxopyridin-3-yl]octanamide](/img/structure/B579023.png)
